AT-61

HBV Antiviral Potency

Addressing the need to study HBV replication in drug-resistant backgrounds, AT-61 bypasses polymerase-based resistance by preventing capsid assembly. • Retains full activity against lamivudine-resistant rtM204I & rtL180M+rtM204V mutants • Reduces pgRNA encapsidation by >99% at 27 µM, yielding empty non-infectious capsids • Synergistic with lamivudine for multi-target combination studies • No off-target activity against HIV-1, HSV-1, VSV, NDV at ≤81 µM, ensuring HBV-specific readouts

Molecular Formula C21H21ClN2O2
Molecular Weight 368.9 g/mol
CAS No. 300669-68-5
Cat. No. B1666105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT-61
CAS300669-68-5
SynonymsAT 61
AT-61
AT61 cpd
Molecular FormulaC21H21ClN2O2
Molecular Weight368.9 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18+
InChIKeyFGCZYICKZZNEEU-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AT-61: HBV Capsid Assembly Modulator Profile


AT-61 (CAS: 300669-68-5), chemically defined as (E)-N-(1-chloro-3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl)benzamide, is a phenylpropenamide derivative and a non-nucleoside analogue inhibitor of hepatitis B virus (HBV) replication [1]. It is distinguished by a unique mechanism of action: rather than targeting the viral polymerase like conventional nucleoside analogs, AT-61 prevents the encapsidation of HBV pregenomic RNA (pgRNA), leading to the formation of empty, non-infectious capsids [2]. This fundamental difference in the viral lifecycle target is the primary driver of its distinct antiviral profile.

AT-61 Substitution Alert


Substituting AT-61 with other HBV inhibitors is not scientifically valid due to its unique mechanism of action. Unlike nucleoside analogs like lamivudine (3TC) or tenofovir, which inhibit the viral DNA polymerase, AT-61 acts upstream by preventing the assembly of the viral capsid [1]. This mechanistic divergence results in a fundamentally different drug resistance profile. While lamivudine and adefovir resistance mutations are common in the polymerase gene, AT-61 maintains full antiviral activity against these specific mutants [2]. Therefore, in research models requiring the study of drug-resistant HBV or the specific interrogation of capsid assembly processes, a polymerase inhibitor cannot serve as a valid substitute for AT-61, and vice versa. The following quantitative evidence underscores why specific selection is critical.

AT-61 Quantitative Evidence Guide


Wild-Type HBV Inhibition vs. Lamivudine

In a direct head-to-head comparison, AT-61 demonstrated a 50% inhibitory concentration (IC50) of 21.2 ± 9.5 μM against wild-type HBV replication. The clinical standard-of-care at the time, lamivudine (3TC), showed a significantly higher potency with an IC50 of 0.064 ± 0.020 μM in the same assay system [1]. This establishes AT-61 as significantly less potent than lamivudine on a molar basis against wild-type virus, a key consideration for experimental design.

HBV Antiviral Potency

Activity Against Lamivudine-Resistant HBV

AT-61 maintains its full antiviral activity against well-characterized lamivudine-resistant HBV mutants. While lamivudine loses potency against these variants, the IC50 of AT-61 against the rtM204I (21.8 μM) and rtL180M + rtM204V (19.4 μM) mutants shows no significant shift compared to wild-type (21.4 μM), with a calculated resistance factor (mutant/wild-type IC50 ratio) of approximately 1.0 and 0.9, respectively [1]. In stark contrast, lamivudine's IC50 against the rtM204I mutant is known to increase by over 1000-fold, rendering it ineffective [2].

HBV Drug Resistance Mutant

Human HBV-Specific Antiviral Selectivity

AT-61 was screened against a broad panel of viruses, including human immunodeficiency virus type 1 (HIV-1), herpes simplex virus type 1 (HSV-1), vesicular stomatitis virus (VSV), and Newcastle disease virus (NDV), at a concentration of 81 μM. No antiviral effect was observed against any of these non-hepadnaviruses [1]. Additionally, it had no effect on woodchuck or duck HBV replication, suggesting specificity for human HBV [1]. This high degree of target specificity is not typical of all broad-spectrum antiviral agents.

HBV Selectivity Specificity

Antiviral Synergy with Lamivudine

The interaction between AT-61 and lamivudine (3TC) was quantitatively assessed. The combination of the two drugs resulted in a synergistic inhibition of HBV replication, with the data showing that their combined effect was significantly greater than the sum of their individual activities [1]. This is a direct functional consequence of their non-overlapping mechanisms (capsid assembly vs. polymerase inhibition).

HBV Combination Therapy Synergy

AT-61 Research Applications


Overcoming Nucleoside Analog Resistance in HBV

Based on direct evidence showing that AT-61's potency is unaffected by the rtM204I and rtL180M+rtM204V lamivudine-resistance mutations [1], this compound is ideally suited for studies requiring sustained HBV inhibition in a drug-resistant background. It can be used as a chemical probe to dissect viral replication mechanisms specifically in the context of polymerase inhibitor failure.

HBV Capsid Assembly and pgRNA Packaging

Evidence demonstrates that AT-61 reduces the amount of pregenomic RNA within immature virions by >99% at 27 μM, leading to the production of empty capsids [1]. This makes AT-61 a critical reagent for investigating the biophysical and biological processes of nucleocapsid formation and the selective packaging of the viral RNA genome, a step not targeted by any clinically approved agent.

Synergistic Antiviral Strategies for HBV

The confirmed synergistic antiviral activity of AT-61 in combination with the polymerase inhibitor lamivudine [1] validates its use in research exploring multi-targeted antiviral regimens. This application is crucial for proof-of-concept studies aimed at enhancing viral suppression and raising the barrier to drug resistance through simultaneous targeting of capsid assembly and genome replication.

HBV-Specific Studies in Co-Infection Models

AT-61's demonstrated lack of antiviral activity against a broad panel of non-HBV viruses (including HIV-1, HSV-1, and others) at concentrations up to 81 μM [1] establishes it as a highly specific chemical probe. This allows researchers to confidently attribute observed antiviral effects to HBV-specific mechanisms, even in co-culture or co-infection models where broad-spectrum agents would introduce confounding variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for AT-61

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.